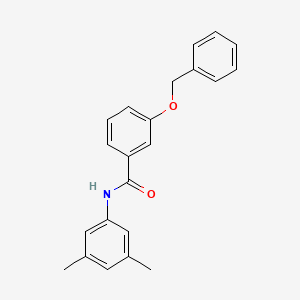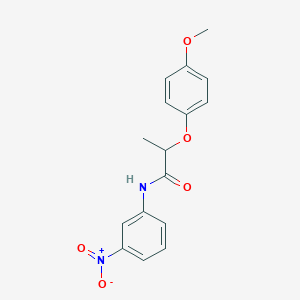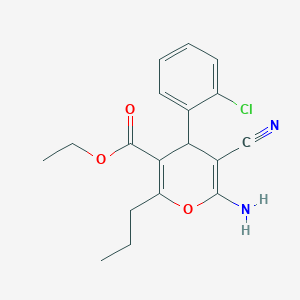
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The exact mechanism of action of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is not well understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act by inhibiting the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development. This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments include its high purity, low toxicity, and potent activity against cancer cells. However, this compound may be difficult to synthesize on a large scale, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide. These include further optimization of the synthesis method, development of more potent analogs, and investigation of its potential as a building block for the synthesis of novel materials. Additionally, this compound may be further studied for its potential applications in other fields such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound and its analogs in various fields.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl alcohol to obtain the final product. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-11-17(2)13-20(12-16)23-22(24)19-9-6-10-21(14-19)25-15-18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGMALZWWGHUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)


![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![[1-({1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4961679.png)
![1,2-dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4961697.png)